molecular formula C23H19NO4 B068828 (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid CAS No. 163883-97-4

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Cat. No. B068828
M. Wt: 373.4 g/mol
InChI Key: PCJHOCNJLMFYCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of derivatives similar to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid often involves intricate reactions that yield chiral, pharmacologically active compounds. For instance, the synthesis of chiral 3-oxo-6-[(phenylmethoxy)-carbonyl]-2-piperazineacetic acid esters showcases the complexity and specificity required in synthesizing such compounds, highlighting novel Friedel Crafts reactions under certain conditions (Kogan & Rawson, 1992).

Molecular Structure Analysis

The molecular structure of compounds closely related to (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid, such as 2-(3-Bromo-4-methoxyphenyl)acetic acid, reveals significant insights into their spatial arrangement and electron distribution. The nearly coplanar orientation of the methoxy group with the phenyl ring and the tilted acetic acid substituent exemplify the intricate molecular geometry of these compounds, which plays a crucial role in their chemical behavior (Guzei, Gunderson, & Hill, 2010).

Chemical Reactions and Properties

The chemical reactivity and properties of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid derivatives are influenced by their unique structural features. For instance, N-(fluorenyl-9-methoxycarbonyl) amino acids have been studied for their anti-inflammatory activity, demonstrating the diverse biological activities that these compounds can exhibit due to their chemical structure and reactivity (Weitzberg et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various scientific domains. Research on similar compounds, like solid-phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids, provides valuable insights into how these properties can affect the synthesis and stability of peptides and other related compounds (Fields & Noble, 2009).

Chemical Properties Analysis

Understanding the chemical properties, including reactivity with other compounds, stability under various conditions, and interaction with biological molecules, is essential for the application of (R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid derivatives in research and industry. Studies such as the synthesis and structural characterization of triorganotin(IV) complexes offer a glimpse into the complex chemical behavior and potential applications of these compounds (Baul et al., 2002).

Scientific Research Applications

Peptide Synthesis

  • Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are often used in peptide synthesis . They provide protection for the amino group during the synthesis process.
  • Methods of Application : The synthesis of Fmoc amino acid azides, which are similar to your compound, can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .

HPLC Analysis

  • Application Summary : 9-Fluorenylmethyl chloroformate, a compound related to the one in your query, is used for derivatizing amino acids for High-Performance Liquid Chromatography (HPLC) analysis .
  • Methods of Application : The compound acts as a reagent in the precolumn derivatization of amines for HPLC and fluorescent detection .
  • Results or Outcomes : This method allows for the sensitive and selective detection of amino acids in complex samples .

Synthesis of Amino Acid Azides

  • Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are used in the synthesis of amino acid azides .
  • Methods of Application : The synthesis of Fmoc amino acid azides can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .

Synthesis of Amino Acid Azides

  • Application Summary : Compounds with the (Fluoren-9-ylmethoxy)carbonyl (Fmoc) group, similar to the one in your query, are used in the synthesis of amino acid azides .
  • Methods of Application : The synthesis of Fmoc amino acid azides can be achieved starting from the corresponding protected amino acid and sodium azide (NaN3) by the mixed anhydride method using isobutoxycarbonyl chloride (IBC-Cl) or by the acid chloride method .
  • Results or Outcomes : These Fmoc amino acid azides are stable at room temperature, have a long shelf-life, and are useful as coupling agents in peptide synthesis .

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO4/c25-22(26)21(15-8-2-1-3-9-15)24-23(27)28-14-20-18-12-6-4-10-16(18)17-11-5-7-13-19(17)20/h1-13,20-21H,14H2,(H,24,27)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCJHOCNJLMFYCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

CAS RN

111524-95-9
Record name (R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 2
Reactant of Route 2
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 3
Reactant of Route 3
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 4
Reactant of Route 4
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 5
Reactant of Route 5
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid
Reactant of Route 6
Reactant of Route 6
(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylacetic acid

Citations

For This Compound
1
Citations
RS Nain - 2021 - search.proquest.com
New conditions for Fmoc-deprotection in peptide and organic synthesis using solution and solid-phase conditions have been developed. Classical conditions for Fmoc-deprotections …
Number of citations: 2 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.